
In Vivo Administration of MT-802 in Mouse
Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: MT-802

Cat. No.: B10818691 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
MT-802 is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the

degradation of Bruton's tyrosine kinase (BTK).[1][2] As a bifunctional molecule, MT-802
simultaneously binds to BTK and the E3 ubiquitin ligase Cereblon (CRBN), leading to the

ubiquitination and subsequent proteasomal degradation of BTK.[1][2][3] This mechanism of

action makes it a promising candidate for overcoming resistance to conventional BTK

inhibitors, particularly the C481S mutation frequently observed in chronic lymphocytic leukemia

(CLL).[4][5] MT-802 has demonstrated potent and rapid degradation of both wild-type and

C481S mutant BTK in in vitro settings.[4][5]

However, preclinical studies have revealed that MT-802 possesses suboptimal

pharmacokinetic properties in mice, characterized by high clearance and a short half-life,

rendering it challenging for in vivo applications.[6] This has led to the development of next-

generation BTK degraders with improved in vivo suitability.

These application notes provide a comprehensive overview of the available data on MT-802,

including its mechanism of action, in vitro efficacy, and the critical pharmacokinetic data that

have limited its in vivo use. Additionally, we present protocols for in vitro handling and a

summary of a comparative in vivo study where MT-802 was used as a reference compound.
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Data Presentation
In Vitro Efficacy of MT-802

Parameter Cell Line/Target Value Reference

DC₅₀ (Degradation) Wild-Type BTK ~15 nM [4]

DC₅₀ (Degradation) C481S Mutant BTK ~15 nM [4]

IC₅₀ (Inhibition) Wild-Type BTK ~50 nM [4]

IC₅₀ (Inhibition) C481S Mutant BTK ~20 nM [4]

Maximal Degradation BTK in cells >99% at 250 nM [4]

Pharmacokinetic Properties of MT-802 in Mice
Parameter Value Conclusion Reference

Clearance 1662 mL/min/kg
Too high for sustained

in vivo exposure
[6]

**Half-life (t₁⸝₂) ** 0.119 h

Too short for

meaningful

therapeutic effect

[6]

Comparative In Vivo Study: MT-802 vs. Other BTK-
Targeting Agents
In a study comparing various BTK-targeting compounds in murine xenograft models with wild-

type or C481S mutant BTK-expressing TMD-8 cells, the orally bioavailable PROTAC UBX-382

demonstrated superior tumor growth inhibition compared to ibrutinib, ARQ-531, and MT-802.[1]

[7][8] While specific dosing and administration details for the MT-802 arm were not the focus of

the publication, this study highlights the in vivo challenges of MT-802.

Experimental Protocols
In Vitro BTK Degradation Assay
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Objective: To determine the concentration-dependent degradation of BTK by MT-802 in a

cellular context.

Materials:

Target cells (e.g., TMD-8, or HEK293 cells transiently expressing WT or mutant BTK)

MT-802

Cell culture medium and supplements

Lysis buffer

Primary antibodies (anti-BTK, anti-pBTK Y223, anti-GAPDH)

Secondary antibodies (HRP-conjugated)

Chemiluminescent substrate

Western blot equipment

Protocol:

Cell Seeding: Seed target cells in appropriate culture plates and allow them to adhere

overnight.

Compound Treatment: Prepare serial dilutions of MT-802 in cell culture medium. Treat the

cells with varying concentrations of MT-802 (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified

duration (e.g., 24 hours).

Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis

buffer.

Protein Quantification: Determine the protein concentration of each lysate using a standard

protein assay.

Western Blotting:
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Separate equal amounts of protein from each sample by SDS-PAGE.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with a suitable blocking buffer.

Incubate the membrane with primary antibodies against BTK, phosphorylated BTK (Y223),

and a loading control (e.g., GAPDH) overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary

antibody.

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Data Analysis: Quantify the band intensities and normalize the BTK and pBTK levels to the

loading control. Calculate the DC₅₀ value, which is the concentration of MT-802 that induces

50% degradation of the target protein.

Formulation of MT-802 for In Vivo
(Reference/Comparative) Studies
Note: Due to the poor pharmacokinetic profile of MT-802, this formulation is intended for

comparative or reference purposes in short-term studies rather than for efficacy evaluation.

Materials:

MT-802

Dimethyl sulfoxide (DMSO)

PEG300

Tween 80

Sterile water (ddH₂O) or saline

Protocol for a 1 mL Working Solution:
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Prepare a 100 mg/mL stock solution of MT-802 in fresh, high-quality DMSO.

In a sterile tube, add 50 µL of the 100 mg/mL MT-802 stock solution to 400 µL of PEG300.

Mix thoroughly until the solution is clear.

Add 50 µL of Tween 80 to the mixture and mix until clear.

Add 500 µL of sterile water or saline to bring the final volume to 1 mL.

The final vehicle composition will be 5% DMSO, 40% PEG300, 5% Tween 80, and 50%

aqueous solution.

This working solution should be prepared fresh immediately before administration.
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Caption: Mechanism of action of MT-802 as a BTK PROTAC degrader.
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Caption: Experimental workflow for in vitro BTK degradation assay.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b10818691?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10818691?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


MT-802

High Clearance
(1662 mL/min/kg)

exhibits

Short Half-Life
(0.119 h)

exhibits

Unsuitable for
In Vivo Efficacy Studies

Leads to development of
improved degraders

(e.g., SJF620, UBX-382)

Click to download full resolution via product page

Caption: Pharmacokinetic limitations of MT-802 for in vivo use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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